![molecular formula C19H19ClN2OS B2557953 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone CAS No. 851801-87-1](/img/structure/B2557953.png)
1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone
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Description
1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research into imidazol-1-yl compounds, closely related to the chemical structure , has demonstrated significant antimicrobial and antitubercular activities. A study conducted by Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives, showcasing good to excellent antibacterial activity, with some analogs also exhibiting notable antimalarial activity. This research suggests the potential of such compounds in developing new antimicrobial agents, possibly including 1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone, by exploring similar chemical pathways and modifications (Vekariya et al., 2017).
Anticholinesterase Activities
Another research area of interest includes the investigation of compounds for their anticholinesterase activities, which are crucial in treating diseases like Alzheimer's. A study by Mohsen et al. (2014) focused on synthesizing tetrazole derivatives and evaluating their anticholinesterase activities. Their findings highlighted that compounds with specific substituents showed significant inhibitory effects on acetylcholinesterase, an enzyme target in Alzheimer's disease management. This suggests that derivatives of this compound might also be explored for their potential anticholinesterase activities, contributing to Alzheimer's disease research (Mohsen et al., 2014).
Antimycotic Activities
The synthesis and testing of imidazol-1-yl derivatives for antimycotic (antifungal) activities have also been a significant area of research. A study by Raga et al. (1992) synthesized a series of imidazol-1-yl compounds and evaluated their antimycotic efficacy. Their research demonstrated promising antimycotic activities, suggesting the potential of such compounds in developing new antifungal agents. Given the structural similarities, this compound could be investigated for similar antimycotic properties, contributing to the development of new antifungal therapies (Raga et al., 1992).
properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-14-3-2-4-16(11-14)12-18(23)22-10-9-21-19(22)24-13-15-5-7-17(20)8-6-15/h2-8,11H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNTCWNURGXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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